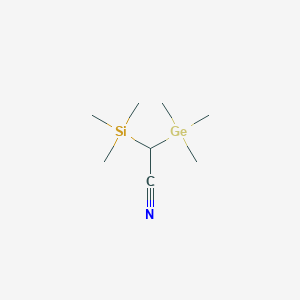
(Trimethylgermyl)(trimethylsilyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trimethylgermyl)(trimethylsilyl)acetonitrile is an organometallic compound that features both germanium and silicon atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Trimethylgermyl)(trimethylsilyl)acetonitrile can be synthesized through a reaction involving chlorotrimethylsilane, zinc, and a cyanomethyl halide (XCH2CN, where X = Cl or Br). The reaction typically proceeds with a yield of 61% when X = Cl and 81% when X = Br . The reaction conditions involve the use of an inert atmosphere and appropriate solvents to ensure the stability of the reactants and products.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(Trimethylgermyl)(trimethylsilyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The silyl and germyl groups can be substituted by other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with acetonitrile oxide, leading to the formation of cycloadducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine, iodine) and silver salts (e.g., AgBF4) in solvents like methylene chloride . These reactions are typically carried out at low temperatures to control the reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield halogenated derivatives, while cycloaddition reactions produce cycloadducts with specific regioselectivity .
Wissenschaftliche Forschungsanwendungen
(Trimethylgermyl)(trimethylsilyl)acetonitrile has several applications in scientific research, including:
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of the compound may be explored for their potential biological activity and use in drug development.
Wirkmechanismus
The mechanism by which (Trimethylgermyl)(trimethylsilyl)acetonitrile exerts its effects involves the reactivity of the silyl and germyl groups. These groups can participate in various chemical transformations, including nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Trimethylsilyl)acetonitrile: This compound is similar in structure but lacks the germanium atom.
(Trimethylstannyl)acetonitrile: This compound contains a tin atom instead of germanium or silicon.
Uniqueness
(Trimethylgermyl)(trimethylsilyl)acetonitrile is unique due to the presence of both germanium and silicon atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and the types of products formed in chemical reactions .
Eigenschaften
CAS-Nummer |
101652-74-8 |
|---|---|
Molekularformel |
C8H19GeNSi |
Molekulargewicht |
229.96 g/mol |
IUPAC-Name |
2-trimethylgermyl-2-trimethylsilylacetonitrile |
InChI |
InChI=1S/C8H19GeNSi/c1-9(2,3)8(7-10)11(4,5)6/h8H,1-6H3 |
InChI-Schlüssel |
PGRPUWYJRRRDOL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C#N)[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)
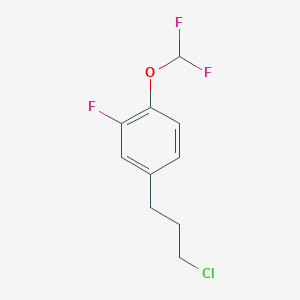


![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14067612.png)
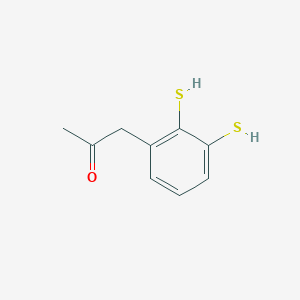
![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)
![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)


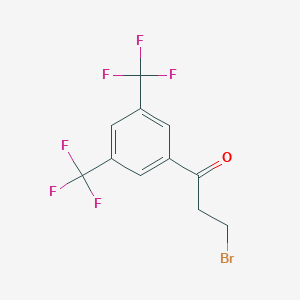

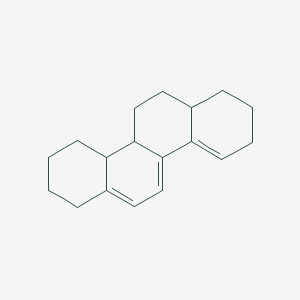
![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)
